N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylisothiocyanate with a suitable amine to form an intermediate, which is then cyclized to form the quinoline core. The reaction conditions often require the use of solvents such as chloroform and reagents like sulfuryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of succinate dehydrogenase, leading to increased levels of reactive oxygen species and changes in mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
2-cyanopyridine derivatives: These compounds share the cyano group and have similar reactivity but differ in their core structure.
Apalutamide: A drug with a similar cyano group but different therapeutic applications.
Uniqueness
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core and hydroxy group provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-2-3-8-13-25-18-12-7-5-10-16(18)20(26)19(22(25)28)21(27)24-17-11-6-4-9-15(17)14-23/h4-7,9-12,26H,2-3,8,13H2,1H3,(H,24,27) |
InChI Key |
HFDJGGYXJOILAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
Origin of Product |
United States |
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